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molecular formula C12H9N3O B8537360 2-(Oxazolo[5,4-c]pyridin-2-yl)benzenamine

2-(Oxazolo[5,4-c]pyridin-2-yl)benzenamine

Cat. No. B8537360
M. Wt: 211.22 g/mol
InChI Key: ZJVXAGUYZMCOJS-UHFFFAOYSA-N
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Patent
US08093401B2

Procedure details

3-Hydroxy-4-aminopyridine (2.220 g, 20.0 mmol) and 2-aminobenzoic acid (2.740 g, 20.0 mmol) in polyphosphoric acid (40 mL) were stirred at 140° C. for 6 hrs. The reaction mixture was poured into distilled water and sodium hydroxide was added until pH=8. The precipitate was collected by filtration and further purified by chromatography on silica gel eluted with petroleum ether:ethyl acetate:Et3N (160:40:1) to give 2-(oxazolo[5,4-c]pyridin-2-yl)benzenamine as yellow solid (1.332 g, Yield: 31%). 1H NMR (400 MHz, DMSO-d6) δ: 6.70 (1H, t, J=6.8 Hz), 6.94 (1H, d, J=8.4 Hz), 7.20 (2H, s), 7.33 (1H, t, J=6.8 Hz), 7.80 (1H, d, J=5.6 Hz), 7.95 (1H, d, J=8.4 Hz), 8.53 (1H, d, J=5.6 Hz), 9.05 (1H, s); MS(ESI) calcd. for C12H9N3O (m/z): 211, found: 212 [M+1]+.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[NH2:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](O)=O>>[N:8]1[C:7]2[CH:6]=[CH:5][N:4]=[CH:3][C:2]=2[O:1][C:12]=1[C:11]1[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=1[NH2:9]

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
OC=1C=NC=CC1N
Name
Quantity
2.74 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Name
polyphosphoric acid
Quantity
40 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured
DISTILLATION
Type
DISTILLATION
Details
into distilled water and sodium hydroxide
ADDITION
Type
ADDITION
Details
was added until pH=8
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
further purified by chromatography on silica gel
WASH
Type
WASH
Details
eluted with petroleum ether:ethyl acetate:Et3N (160:40:1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(OC=2C=NC=CC21)C2=C(C=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.332 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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